4-Methoxy-2,6-dimethylpyridin-1-ium-1-olate
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Overview
Description
4-Methoxy-2,6-dimethylpyridin-1-ium-1-olate is a chemical compound with the molecular formula C8H11NO2 and a molecular weight of 153.18 g/mol. It is a derivative of pyridine, featuring a methoxy group (-OCH3) at the 4-position and methyl groups (-CH3) at the 2- and 6-positions of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2,6-dimethylpyridin-1-ium-1-olate typically involves the following steps:
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process is scaled up to meet commercial demands while maintaining safety and environmental standards.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-2,6-dimethylpyridin-1-ium-1-olate can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can be performed to obtain different pyridine derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups to create new compounds.
Common Reagents and Conditions:
Substitution: Various alkyl halides, amines, and other nucleophiles.
Major Products Formed:
Oxidation Products: Higher oxidation states of pyridine derivatives.
Reduction Products: Reduced pyridine derivatives with different functional groups.
Substitution Products: Pyridine derivatives with substituted methoxy and methyl groups.
Scientific Research Applications
4-Methoxy-2,6-dimethylpyridin-1-olate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be employed in the study of biological systems and as a probe in biochemical assays.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Methoxy-2,6-dimethylpyridin-1-olate exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the context in which the compound is used, such as in drug development or biochemical assays.
Comparison with Similar Compounds
4-Methoxy-2,6-dimethylpyridin-1-olate is similar to other pyridine derivatives, but it has unique properties that distinguish it from its counterparts. Some similar compounds include:
2,3-Dimethyl-4-methoxypyridine-1-oxide
4-Methoxy-2,3-dimethylpyridin-1-ium-1-olate
2,6-Dimethylpyridine
These compounds share structural similarities but differ in their functional groups and chemical reactivity, making 4-Methoxy-2,6-dimethylpyridin-1-olate unique in its applications and behavior.
Properties
IUPAC Name |
4-methoxy-2,6-dimethyl-1-oxidopyridin-1-ium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-6-4-8(11-3)5-7(2)9(6)10/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQDTHWXQUKRKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=[N+]1[O-])C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6890-59-1 |
Source
|
Record name | 4-Methoxy-2,6-dimethyl-pyridine 1-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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